molecular formula C7H11N3 B13139797 N-Methyl-1-(5-methylpyrimidin-4-yl)methanamine

N-Methyl-1-(5-methylpyrimidin-4-yl)methanamine

Cat. No.: B13139797
M. Wt: 137.18 g/mol
InChI Key: ZLVZHQHXIFOIDF-UHFFFAOYSA-N
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Description

N-Methyl-1-(5-methylpyrimidin-4-yl)methanamine is an organic compound belonging to the class of heterocyclic amines It features a pyrimidine ring substituted with a methyl group at the 5-position and a methylamine group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(5-methylpyrimidin-4-yl)methanamine typically involves the alkylation of 5-methylpyrimidine with methylamine. One common method includes the reaction of 5-methylpyrimidine with formaldehyde and methylamine under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(5-methylpyrimidin-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The methylamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .

Scientific Research Applications

N-Methyl-1-(5-methylpyrimidin-4-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals targeting specific biological pathways.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-1-(5-methylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(pyridin-4-yl)methanamine
  • N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine
  • N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine

Uniqueness

N-Methyl-1-(5-methylpyrimidin-4-yl)methanamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

N-methyl-1-(5-methylpyrimidin-4-yl)methanamine

InChI

InChI=1S/C7H11N3/c1-6-3-9-5-10-7(6)4-8-2/h3,5,8H,4H2,1-2H3

InChI Key

ZLVZHQHXIFOIDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CN=C1CNC

Origin of Product

United States

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